N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline
Overview
Description
N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline is a cell-permeable dye that binds to the minor groove of double-stranded deoxyribonucleic acid (DNA), emitting blue fluorescence upon binding. This compound is widely used in molecular biology for staining DNA in living or fixed cells and tissues. It is particularly useful for identifying apoptotic cells, cell cycle studies, and fluorescence microscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline involves several steps, starting with the preparation of the core benzimidazole structure. The key steps include:
Formation of Benzimidazole Core: This involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Substitution Reactions: The benzimidazole core is then subjected to various substitution reactions to introduce functional groups such as ethoxyphenyl and methylpiperazinyl groups.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the condensation and substitution reactions.
Purification: Industrial purification methods such as large-scale chromatography and crystallization are employed to ensure high purity.
Quality Control: Rigorous quality control measures are in place to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups on the benzimidazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have enhanced or altered fluorescence properties .
Scientific Research Applications
N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying DNA interactions and binding affinities.
Biology: Employed in cell cycle studies, apoptosis detection, and fluorescence microscopy to stain DNA in living or fixed cells.
Medicine: Utilized in diagnostic assays to identify apoptotic cells and study cell proliferation.
Industry: Applied in the development of diagnostic kits and research tools for molecular biology
Mechanism of Action
N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline exerts its effects by binding to the minor groove of double-stranded deoxyribonucleic acid, preferentially to adenine-thymine rich regions. This binding enhances the fluorescence intensity of the compound, making it a valuable tool for visualizing DNA. The molecular targets include the minor groove of double-stranded deoxyribonucleic acid, and the pathways involved are related to the fluorescence emission upon binding .
Comparison with Similar Compounds
Similar Compounds
Hoechst 33258: Similar in structure but less cell-permeable compared to N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline.
Hoechst 34580: Contains a dimethylamine group instead of the phenol, shifting its emission maximum to 490 nm compared to 461 nm for this compound.
DAPI (4’,6-diamidino-2-phenylindole): Another DNA-binding dye with similar applications but different spectral properties.
Uniqueness
This compound is unique due to its high cell permeability and strong binding affinity to adenine-thymine rich regions of double-stranded deoxyribonucleic acid. This makes it particularly useful for staining living cells and for applications requiring high sensitivity and specificity .
Properties
IUPAC Name |
N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37Cl2N7/c1-39-17-19-41(20-18-39)26-10-12-28-30(22-26)38-32(37-28)24-7-11-27-29(21-24)36-31(35-27)4-2-3-23-5-8-25(9-6-23)40(15-13-33)16-14-34/h5-12,21-22H,2-4,13-20H2,1H3,(H,35,36)(H,37,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEAMYHHAKUANN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)CCCC6=CC=C(C=C6)N(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37Cl2N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60276749 | |
Record name | Hoechst 33342 analog | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60276749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178481-68-0 | |
Record name | Hoechst 33342 analog | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60276749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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